3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid
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Overview
Description
3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid is an organic compound with the molecular formula C11H13NO5 and a molecular weight of 239.23 g/mol . This compound is characterized by the presence of a methoxy group, a methylcarbamoyl group, and a benzoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzoic acid: This compound is structurally similar but lacks the methylcarbamoyl group.
4-Methoxybenzoic acid: Similar structure but without the methoxy and methylcarbamoyl groups.
3-Methoxybenzoic acid: Contains only the methoxy group without the additional functional groups.
Uniqueness
3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid is unique due to the presence of both methoxy and methylcarbamoyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-methoxy-4-[2-(methylamino)-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-12-10(13)6-17-8-4-3-7(11(14)15)5-9(8)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWQCOSXAHXKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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